molecular formula C34H34N2O6 B12027640 [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

Cat. No.: B12027640
M. Wt: 566.6 g/mol
InChI Key: NIUHAVHWYJICBF-FADJLKOXSA-N
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Description

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxy, methylphenyl, and butoxybenzoate groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 2-methoxy-4-formylphenyl 4-butoxybenzoate under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its structural features suggest possible applications in drug development, particularly in targeting specific molecular pathways.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
  • [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate

Uniqueness

Compared to similar compounds, [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in certain research and industrial applications.

Properties

Molecular Formula

C34H34N2O6

Molecular Weight

566.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

InChI

InChI=1S/C34H34N2O6/c1-4-5-20-40-29-17-13-28(14-18-29)34(38)42-31-19-10-26(21-32(31)39-3)22-35-36-33(37)27-11-15-30(16-12-27)41-23-25-8-6-24(2)7-9-25/h6-19,21-22H,4-5,20,23H2,1-3H3,(H,36,37)/b35-22+

InChI Key

NIUHAVHWYJICBF-FADJLKOXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC

Origin of Product

United States

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